molecular formula C16H13N B7786191 3-Methyl-2-phenylquinoline CAS No. 101063-69-8

3-Methyl-2-phenylquinoline

Cat. No. B7786191
Key on ui cas rn: 101063-69-8
M. Wt: 219.28 g/mol
InChI Key: BUYMQKLWDAVPNE-UHFFFAOYSA-N
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Patent
US06835469B2

Procedure details

2-Chloro-3-methylquinoline (5.43 g, 30.6 mmol), phenylboronic acid (4.47 g, 36.7 mmol), Pd(II) acetate (0.17 g, 0.76 mmol), and triphenylphosphine (0.80 g, 3.06 mmol) were dissolved in 100 mL DME. To the stirred solution was added K2CO3 (11.4 g dissolved into 41 mL H2O). The entire mixture was allowed to stir at reflux for 18 hours under N2 atmosphere. The cooled mixture was then removed of water, enriched with 150 mL of ethyl acetate, extracted three times from brine, dried over anhydrous sodium sulfate, filtered and evaporated of solvent. The crude liquid was then purified on a silica gel column using 20% ethyl acetate/hexanes. The purest fractions were combined to give 2-phenyl-3-methylquinoline (6.42 g, 95.8% yield).
Quantity
5.43 g
Type
reactant
Reaction Step One
Quantity
4.47 g
Type
reactant
Reaction Step One
[Compound]
Name
Pd(II) acetate
Quantity
0.17 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
41 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:11]([CH3:12])=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1.[C:13]1(B(O)O)[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C([O-])([O-])=O.[K+].[K+]>COCCOC>[C:13]1([C:2]2[C:11]([CH3:12])=[CH:10][C:9]3[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=3)[N:3]=2)[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
5.43 g
Type
reactant
Smiles
ClC1=NC2=CC=CC=C2C=C1C
Name
Quantity
4.47 g
Type
reactant
Smiles
C1(=CC=CC=C1)B(O)O
Name
Pd(II) acetate
Quantity
0.17 g
Type
reactant
Smiles
Name
Quantity
0.8 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
COCCOC
Step Two
Name
Quantity
41 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]

Conditions

Stirring
Type
CUSTOM
Details
to stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 18 hours under N2 atmosphere
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The cooled mixture was then removed of water
EXTRACTION
Type
EXTRACTION
Details
extracted three times from brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated of solvent
CUSTOM
Type
CUSTOM
Details
The crude liquid was then purified on a silica gel column

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=NC2=CC=CC=C2C=C1C
Measurements
Type Value Analysis
AMOUNT: MASS 6.42 g
YIELD: PERCENTYIELD 95.8%
YIELD: CALCULATEDPERCENTYIELD 95.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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